REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([C:7]2[O:8][C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=2)=[N:3]1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:27](O)=[O:28].C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:1][N:2]1[CH:6]=[C:5]([CH:27]=[O:28])[C:4]([C:7]2[O:8][C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=2)=[N:3]1 |f:3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1)C=1OC(=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
4-pyrazolylmethyleneammonium-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stir the thus-obtained admixture for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter off the precipitate
|
Type
|
WASH
|
Details
|
wash it with water until it
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)C=O)C=1OC(=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |